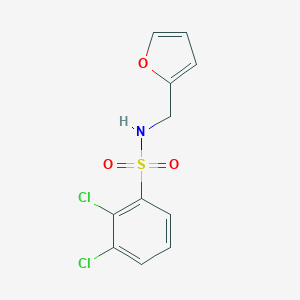![molecular formula C17H20ClNO2 B275513 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)
2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the family of β-blockers, which are widely used for the treatment of hypertension, angina, and other cardiovascular disorders.
作用机制
The mechanism of action of 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol involves the inhibition of β-adrenergic receptors. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for regulating heart rate and blood pressure. The compound also has vasodilatory effects, which further contributes to the reduction in blood pressure. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol include a decrease in heart rate, blood pressure, and cardiac output. This compound also has vasodilatory effects, which lead to an increase in blood flow to the peripheral tissues. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of other diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol in lab experiments is its high potency and specificity for β-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in cardiovascular physiology and disease. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol. One of the areas of interest is the development of more potent and selective β-blockers for the treatment of cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound. Finally, the potential applications of this compound in the treatment of other diseases such as diabetes, cancer, and neurodegenerative disorders warrant further investigation.
Conclusion:
In conclusion, 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol is a promising compound with potential applications in the treatment of cardiovascular diseases and other related disorders. Its high potency and specificity for β-adrenergic receptors make it a useful tool for studying the role of these receptors in cardiovascular physiology and disease. Further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and antioxidant effects and to explore its potential applications in the treatment of other diseases.
合成方法
The synthesis of 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol involves the reaction of 3-chloro-4-ethoxybenzaldehyde with phenethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions, and the resulting product is purified using column chromatography. The yield of the product is typically high, and the purity is confirmed using analytical techniques such as NMR and HPLC.
科学研究应用
2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol has been extensively studied for its potential applications in the treatment of cardiovascular diseases. Several studies have demonstrated its efficacy in reducing blood pressure and heart rate, which makes it a promising candidate for the treatment of hypertension and other related disorders. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of other diseases such as diabetes, cancer, and neurodegenerative disorders.
属性
分子式 |
C17H20ClNO2 |
|---|---|
分子量 |
305.8 g/mol |
IUPAC 名称 |
2-[(3-chloro-4-ethoxyphenyl)methylamino]-1-phenylethanol |
InChI |
InChI=1S/C17H20ClNO2/c1-2-21-17-9-8-13(10-15(17)18)11-19-12-16(20)14-6-4-3-5-7-14/h3-10,16,19-20H,2,11-12H2,1H3 |
InChI 键 |
NPDWDTUSCZVFMZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)O)Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)
![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)
![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)



![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)


![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)
![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)